(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with a nucleophile.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed by reacting an appropriate acrylate derivative with an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles, solvents like ethanol or dichloromethane, temperature control.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(4-nitrophenyl)acrylamide: Similar structure but with a different position of the nitro group.
(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(2-nitrophenyl)acrylamide: Similar structure but with a different position of the nitro group.
(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The uniqueness of (E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and nitrophenyl groups, along with the thiazole ring, contributes to its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-19(15-7-9-17(27-2)10-8-15)22-20(28-13)21-18(24)11-6-14-4-3-5-16(12-14)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFWGMAYALAFOZ-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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